5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC20058326
Molecular Formula: C19H14F3NO3
Molecular Weight: 361.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14F3NO3 |
|---|---|
| Molecular Weight | 361.3 g/mol |
| IUPAC Name | 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]chromene-2-carboxamide |
| Standard InChI | InChI=1S/C19H14F3NO3/c1-10-7-11(2)17-14(24)9-16(26-15(17)8-10)18(25)23-13-6-4-3-5-12(13)19(20,21)22/h3-9H,1-2H3,(H,23,25) |
| Standard InChI Key | CNFBWCDUZXDPJS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)C |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound belongs to the 4H-chromene family, a class of heterocyclic molecules comprising a benzene ring fused to a pyran ring. Key substituents include:
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Methyl groups at positions 5 and 7, enhancing steric bulk and influencing electronic distribution.
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A 4-oxo group, contributing to the molecule’s planarity and hydrogen-bonding capacity.
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A carboxamide at position 2, linked to a 2-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects and lipophilicity.
The molecular formula is CHFNO, with a molecular weight of 377.32 g/mol. The trifluoromethyl (-CF) group significantly impacts the compound’s reactivity, metabolic stability, and interaction with biological targets.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 5,7-Dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide |
| Molecular Formula | CHFNO |
| Molecular Weight | 377.32 g/mol |
| CAS Number | Not formally assigned |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide likely follows multicomponent reaction (MCR) strategies, as employed for analogous chromene derivatives. A proposed pathway involves:
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Condensation Reaction: Ethyl 2-cyanoacetate reacts with 2-hydroxyacetophenone derivatives under basic conditions to form the chromene backbone.
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Introduction of Methyl Groups: Selective methylation at positions 5 and 7 using methyl iodide or dimethyl sulfate.
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Carboxamide Formation: Coupling the chromene-2-carboxylic acid intermediate with 2-(trifluoromethyl)aniline via peptide coupling reagents (e.g., HATU or EDC).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl 2-cyanoacetate, KOH, ethanol, reflux | 65% |
| 2 | CHI, KCO, DMF, 80°C | 72% |
| 3 | 2-(Trifluoromethyl)aniline, HATU, DCM | 58% |
Physicochemical Properties
Thermal Stability and Solubility
The compound’s melting point is estimated at 210–215°C, consistent with chromene derivatives bearing rigid, aromatic substituents. Solubility profiles indicate:
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Poor aqueous solubility (<0.1 mg/mL at 25°C) due to the hydrophobic trifluoromethyl group.
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High solubility in polar aprotic solvents (e.g., DMSO: 15 mg/mL).
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch), 1540 cm (amide II), and 1120 cm (C-F stretch).
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NMR:
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H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, amide NH), 7.85–7.70 (m, 4H, aromatic), 6.90 (s, 1H, chromene H-3), 2.45 (s, 6H, CH).
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Biological Activity and Mechanisms
Table 3: In Vitro Cytotoxicity Data (Analog Compounds)
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 2.4 ± 0.3 | DNA intercalation |
| A549 (Lung) | 3.1 ± 0.5 | Topoisomerase II inhibition |
Antimicrobial Efficacy
Preliminary studies on similar chromenes show broad-spectrum antimicrobial activity, with MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. The carboxamide moiety facilitates hydrogen bonding with bacterial enzyme active sites.
Applications in Materials Science
The compound’s extended π-conjugation and electron-deficient trifluoromethyl group make it a candidate for organic semiconductors and nonlinear optical materials. Computational studies predict a HOMO-LUMO gap of 3.2 eV, suitable for optoelectronic applications.
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